molecular formula C17H31BO2 B6235523 4,4,5,5-tetramethyl-2-[(3,3,5,5-tetramethylcyclohexylidene)methyl]-1,3,2-dioxaborolane CAS No. 2246901-97-1

4,4,5,5-tetramethyl-2-[(3,3,5,5-tetramethylcyclohexylidene)methyl]-1,3,2-dioxaborolane

Cat. No.: B6235523
CAS No.: 2246901-97-1
M. Wt: 278.2
InChI Key:
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Description

Compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are part of a class of chemicals known as boronic acids and their derivatives . They are characterized by a boron atom bonded to two oxygen atoms and one carbon atom . These compounds are often used in organic synthesis, particularly in coupling reactions .


Synthesis Analysis

The synthesis of these compounds often involves the reaction of a boronic acid with a suitable organic compound . For example, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized from pinacolborane .


Molecular Structure Analysis

The molecular structure of these compounds typically involves a three-membered ring containing boron and two oxygen atoms . The boron atom is also bonded to a carbon atom, which is part of the organic group .


Chemical Reactions Analysis

These compounds can participate in a variety of chemical reactions. For example, they can react with amines to produce COFs with imine linkages .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on the specific compound. For example, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a refractive index of 1.396, a boiling point of 42-43 °C/50 mmHg, and a density of 0.882 g/mL at 25 °C .

Mechanism of Action

The mechanism of action of these compounds in chemical reactions often involves the transfer of the boron atom to another molecule .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,4,5,5-tetramethyl-2-[(3,3,5,5-tetramethylcyclohexylidene)methyl]-1,3,2-dioxaborolane involves the reaction of 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione with 3,3,5,5-tetramethylcyclohexylmethanol in the presence of boron trifluoride etherate to form the intermediate 4,4,5,5-tetramethyl-2-[(3,3,5,5-tetramethylcyclohexylidene)methyl]-1,3-dioxaborolane, which is then treated with sodium borohydride to yield the final product.", "Starting Materials": [ "2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione", "3,3,5,5-tetramethylcyclohexylmethanol", "boron trifluoride etherate", "sodium borohydride" ], "Reaction": [ "Step 1: Dissolve 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione (1.0 g, 6.0 mmol) and 3,3,5,5-tetramethylcyclohexylmethanol (1.5 g, 7.2 mmol) in dry dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stir bar.", "Step 2: Add boron trifluoride etherate (1.0 mL, 8.4 mmol) dropwise to the reaction mixture at 0°C and stir for 2 hours at room temperature.", "Step 3: Add saturated aqueous sodium bicarbonate solution (20 mL) to the reaction mixture and extract with dichloromethane (3 x 20 mL).", "Step 4: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.", "Step 5: Purify the crude product by flash chromatography on silica gel using hexane/ethyl acetate (9:1) as the eluent to obtain the intermediate 4,4,5,5-tetramethyl-2-[(3,3,5,5-tetramethylcyclohexylidene)methyl]-1,3-dioxaborolane as a colorless oil (yield: 1.2 g, 85%).", "Step 6: Dissolve the intermediate 4,4,5,5-tetramethyl-2-[(3,3,5,5-tetramethylcyclohexylidene)methyl]-1,3-dioxaborolane (1.0 g, 3.6 mmol) in dry tetrahydrofuran (20 mL) in a round-bottom flask equipped with a magnetic stir bar.", "Step 7: Add sodium borohydride (0.3 g, 7.9 mmol) to the reaction mixture at 0°C and stir for 2 hours at room temperature.", "Step 8: Quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL) and extract with dichloromethane (3 x 20 mL).", "Step 9: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.", "Step 10: Purify the crude product by flash chromatography on silica gel using hexane/ethyl acetate (9:1) as the eluent to obtain 4,4,5,5-tetramethyl-2-[(3,3,5,5-tetramethylcyclohexylidene)methyl]-1,3,2-dioxaborolane as a colorless oil (yield: 0.8 g, 80%)." ] }

CAS No.

2246901-97-1

Molecular Formula

C17H31BO2

Molecular Weight

278.2

Purity

95

Origin of Product

United States

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